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molecular formula C6H6INO3S B8460948 2-Hydroxy-6-iodobenzenesulfonamide

2-Hydroxy-6-iodobenzenesulfonamide

Cat. No. B8460948
M. Wt: 299.09 g/mol
InChI Key: HGGNXUUVJZFJER-UHFFFAOYSA-N
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Patent
US07855166B2

Procedure details

0.50 g (1.60 mmol) of 2-iodo-6-methoxybenzenesulfonamide are introduced in 10 ml of dichloromethane at room temperature and this initial charge is cautiously admixed with 0.6 g (2.40 mmol) of boron tribromide. The reaction solution is stirred at room temperature for a further 45 min and then added to 2 N hydrochloric acid. Following extraction with dichloromethane, the organic phase is dried and evaporated. This gives 0.43 g (90% of theory) of 2-hydroxy-6-iodobenzenesulfonamide.
Name
2-iodo-6-methoxybenzenesulfonamide
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8]C)[C:3]=1[S:10]([NH2:13])(=[O:12])=[O:11].B(Br)(Br)Br.Cl>ClCCl>[OH:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([I:1])[C:3]=1[S:10]([NH2:13])(=[O:12])=[O:11]

Inputs

Step One
Name
2-iodo-6-methoxybenzenesulfonamide
Quantity
0.5 g
Type
reactant
Smiles
IC1=C(C(=CC=C1)OC)S(=O)(=O)N
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.6 g
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction solution is stirred at room temperature for a further 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
this initial charge
EXTRACTION
Type
EXTRACTION
Details
extraction with dichloromethane
CUSTOM
Type
CUSTOM
Details
the organic phase is dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
OC1=C(C(=CC=C1)I)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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